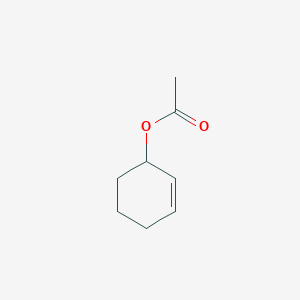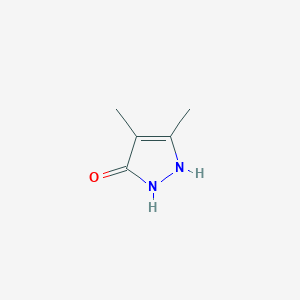
3,4-diméthyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
3,4-Dimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds often involves multi-component reactions . For instance, one approach involves the one-pot pseudo three-component reactions of two equivalents of 3-methyl-5-pyrazolone derivatives and one equivalent of aldehydes .Molecular Structure Analysis
The molecular structure of 3,4-dimethyl-1H-pyrazol-5-ol is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .Chemical Reactions Analysis
The chemical reactions of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds can be quite diverse. For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5 .Physical And Chemical Properties Analysis
3,4-Dimethyl-1H-pyrazol-5-ol is a solid compound . It has a molecular weight of 112.13 .Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés du pyrazole, y compris le 3,4-diméthyl-1H-pyrazol-5-ol, se sont avérés présenter un large éventail d'activités biologiques. Ils sont étudiés pour leur potentiel en tant qu'agents antipaludiques, anti-inflammatoires, antipyrétiques, antifongiques, antiviraux, antidépresseurs, antibactériens, antitumoraux, antioxydants et antifilaires .
Industrie agrochimique
En agriculture, ces composés sont explorés pour leur utilisation en tant qu'inhibiteurs de la nitrification (IN). Ils peuvent réduire les émissions de N2O et maintenir les niveaux de NH4+ dans le sol pendant de longues périodes, ce qui est crucial pour des pratiques agricoles durables .
Recherche antileishmanienne et antipaludique
Des dérivés spécifiques du pyrazole ont été évalués pour leurs propriétés antileishmaniennes et antipaludiques. Des études de simulation moléculaire ont été réalisées pour justifier les activités in vitro puissantes de ces composés .
Études antibactériennes
L'activité antibactérienne des dérivés du pyrazole a été testée contre diverses souches bactériennes telles qu'Escherichia coli, Bacillus cereus, Proteus vulgaris et Staphylococcus aureus en utilisant des méthodes telles que la diffusion en puits d'agar .
Synthèse chimique et réactivité
Ces composés sont également utilisés dans les processus de synthèse chimique. Par exemple, ils sont impliqués dans des études liées à la formation de liaisons imine–C=N et ont été utilisés dans la synthèse de nouvelles séries de dérivés de triazolo thiadiazine .
Sciences de l'environnement
En sciences de l'environnement, le rôle des dérivés du pyrazole en tant qu'inhibiteurs de la nitrification est important. Ils contribuent à réduire les émissions de gaz à effet de serre et à améliorer l'efficacité d'utilisation de l'azote dans les sols .
Safety and Hazards
Orientations Futures
The future directions for research on 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds could involve the design of new energetic materials . Additionally, the synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Relevant Papers Several papers have been published on the synthesis and potential applications of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds . These papers discuss various aspects such as the synthesis, therapeutic potential, chemical reactions, and molecular structure of these compounds.
Mécanisme D'action
Target of Action
3,4-dimethyl-1H-pyrazol-5-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting the life cycle of these pathogens .
Pharmacokinetics
It is known that the compound is a solid substance, insoluble in water but soluble in ethanol and methanol . This suggests that it may have good bioavailability.
Result of Action
The result of the action of 3,4-dimethyl-1H-pyrazol-5-ol is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of leishmaniasis and malaria, which are devastating diseases affecting more than 500 million people worldwide .
Action Environment
The action of 3,4-dimethyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the compound’s efficacy as a nitrification inhibitor in soil and pure cultures of Nitrosomonas europaea was found to be influenced by the presence of Cu2+ cations . .
Propriétés
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



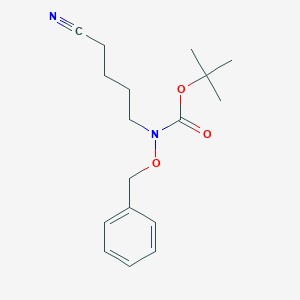
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
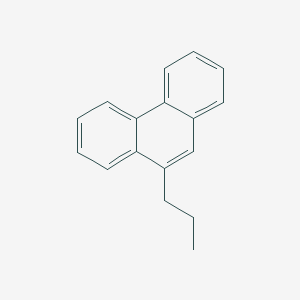
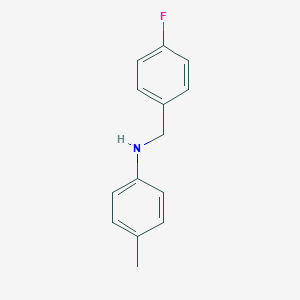
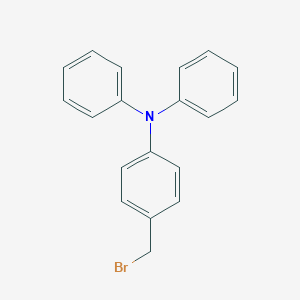
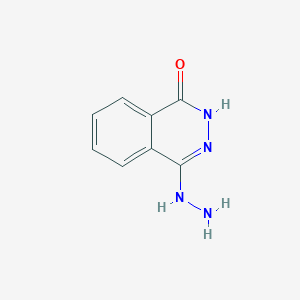
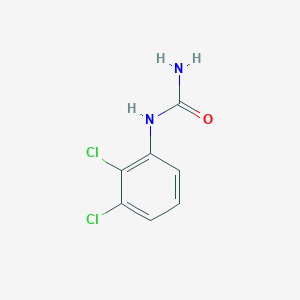
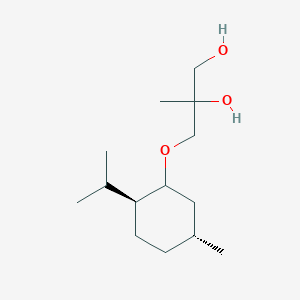
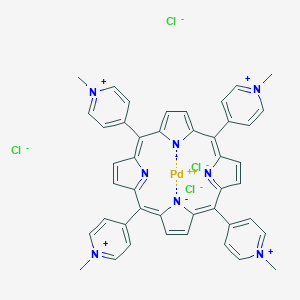

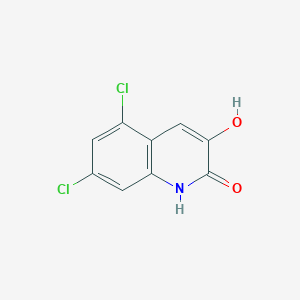
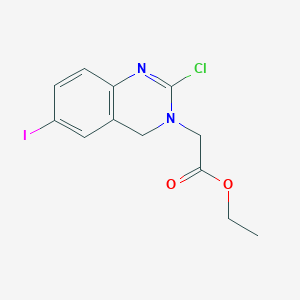
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
